Product packaging for 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 1082042-20-3)

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

カタログ番号: B1523548
CAS番号: 1082042-20-3
分子量: 211.06 g/mol
InChIキー: QICNNKVEKVHEEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context and Discovery of Pyrrolo[3,2-c]pyridine Derivatives

The discovery and development of pyrrolo[3,2-c]pyridine derivatives represent a significant milestone in heterocyclic chemistry that spans several decades of intensive research. The pyrrolopyridine scaffold emerged from early investigations into bicyclic nitrogen-containing heterocycles, which were initially pursued due to their structural similarity to naturally occurring alkaloids. The fundamental framework consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, creating a rigid bicyclic system with unique electronic properties that distinguish it from other heterocyclic scaffolds.

Early synthetic methodologies for constructing pyrrolo[3,2-c]pyridine derivatives were developed in the mid-20th century, building upon established protocols for pyrrole and pyridine synthesis. The initial approaches often involved multi-step sequences with limited efficiency and scope. However, the recognition of the pharmacological potential inherent in these structures spurred continued methodological development. The breakthrough came with the realization that these compounds could serve as effective mimetics for important biological targets, particularly in the context of protein kinase inhibition.

The historical significance of pyrrolo[3,2-c]pyridine derivatives was further established through their identification in natural products. The alkaloid camptotheca, isolated from the Camptotheca acuminata tree, demonstrated remarkable topoisomerase I inhibitory activity and found application in cancer treatment. This natural product validation provided strong impetus for synthetic chemists to develop efficient routes to related structures, leading to the systematic exploration of substituted pyrrolopyridine derivatives.

The evolution of synthetic methodologies has been particularly notable in recent decades. Modern approaches have incorporated palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and other contemporary techniques to access these challenging heterocyclic systems. The development of regioselective functionalization methods has enabled the preparation of specifically substituted derivatives, including halogenated variants that serve as versatile synthetic intermediates.

Significance of 7-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine in Heterocyclic Chemistry

The compound this compound occupies a unique position within the broader family of pyrrolopyridine derivatives due to its specific substitution pattern and synthetic versatility. The presence of both bromine and methyl substituents creates a compound with distinctive electronic and steric properties that significantly influence its chemical reactivity and biological activity. The bromine atom at the 7-position serves as an excellent leaving group for various substitution reactions, while the methyl group at the 4-position provides steric bulk that can influence molecular conformation and binding interactions.

From a synthetic perspective, the bromine substituent enables facile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and other contemporary methodologies. This reactivity profile makes this compound an invaluable building block for constructing more complex molecular architectures. The strategic placement of the bromine atom allows for selective functionalization while preserving the integrity of the heterocyclic core.

The electronic properties of this compound are particularly noteworthy. The nitrogen atoms in the bicyclic system create regions of electron deficiency that can engage in favorable interactions with electron-rich biological targets. The methyl substituent modulates these electronic effects while providing additional hydrophobic character that can enhance binding affinity in appropriate biological contexts. This combination of electronic and steric features has been exploited in the design of kinase inhibitors and other therapeutic agents.

The structural rigidity inherent in the pyrrolo[3,2-c]pyridine framework provides several advantages in medicinal chemistry applications. Unlike flexible aliphatic systems, the bicyclic structure constrains conformational freedom, potentially leading to enhanced selectivity and reduced entropic penalties upon target binding. This conformational restriction has proven particularly valuable in the development of selective enzyme inhibitors where precise geometric complementarity is essential for activity and selectivity.

The molecular recognition properties of this compound stem from its ability to participate in multiple non-covalent interactions. The nitrogen atoms can serve as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions with complementary aromatic residues in biological targets. The bromine substituent can participate in halogen bonding interactions, adding another dimension to the molecular recognition profile.

Overview of Current Research Landscape

The contemporary research landscape surrounding this compound and related derivatives encompasses several interconnected areas of investigation, with particular emphasis on medicinal chemistry applications and synthetic methodology development. Current research efforts have primarily focused on exploiting the unique structural features of this compound class for the development of selective enzyme inhibitors, particularly targeting protein kinases involved in cancer and inflammatory diseases.

Recent investigations have demonstrated the utility of pyrrolopyridine derivatives as potent and selective inhibitors of monopolar spindle 1 kinase, a critical regulator of cell division. The development of compound 65, derived from initial hit compound 8 through structure-based optimization, exemplifies the sophisticated approach being taken in current medicinal chemistry research. This optimization process involved systematic modification of substituents around the pyrrolopyridine core, leading to compounds with improved potency, selectivity, and pharmacological properties.

The discovery and development of investigational drug candidate TAK-441 represents another significant milestone in pyrrolopyridine research. This compound emerged from efforts to optimize earlier pyrrolo[3,2-c]quinoline derivatives for improved solubility and bioavailability. The systematic reduction of aromatic ring count while maintaining biological activity demonstrates the power of structure-based drug design in identifying viable therapeutic candidates.

Kinase selectivity profiling has become a central theme in current research, with particular attention paid to developing compounds that can distinguish between closely related enzyme targets. Studies have shown that carefully designed pyrrolopyridine derivatives can achieve remarkable selectivity profiles, with some compounds demonstrating greater than 100-fold selectivity for their primary targets over related kinases. This level of selectivity is crucial for developing therapeutic agents with acceptable safety profiles.

The synthetic methodology landscape has also evolved considerably, with researchers developing increasingly efficient routes to access substituted pyrrolopyridine derivatives. Modern approaches incorporate microwave-assisted synthesis, continuous flow chemistry, and other advanced techniques to improve reaction efficiency and scalability. The development of general synthetic protocols that can accommodate diverse substitution patterns has been particularly valuable for medicinal chemistry programs requiring rapid access to analog libraries.

Structure-activity relationship studies have provided crucial insights into the molecular determinants of biological activity within the pyrrolopyridine class. These investigations have revealed that subtle structural modifications can have profound effects on both potency and selectivity, emphasizing the importance of systematic optimization approaches in drug discovery efforts.

Aims and Scope of Present Investigation

The primary objective of this comprehensive investigation is to provide a detailed analysis of this compound as a pivotal compound in contemporary heterocyclic chemistry and medicinal research. This investigation encompasses multiple dimensions of inquiry, including detailed examination of synthetic methodologies, thorough analysis of structure-activity relationships, and comprehensive assessment of current applications in pharmaceutical research and development.

The scope of this investigation extends beyond simple compound characterization to encompass the broader implications of this structural motif in drug discovery and development. Particular attention will be devoted to understanding how the specific substitution pattern present in this compound influences its chemical reactivity, biological activity, and utility as a synthetic building block. The investigation will examine both established applications and emerging opportunities for this compound class.

A critical component of this investigation involves detailed analysis of the synthetic pathways leading to this compound and related derivatives. The examination will include assessment of reaction efficiency, scalability considerations, and opportunities for methodological improvements. Understanding these synthetic aspects is essential for appreciating the practical accessibility of this compound class and its derivatives for research and potential commercial applications.

The investigation will also encompass detailed examination of the molecular properties that render this compound particularly valuable in medicinal chemistry applications. This analysis will include consideration of electronic properties, conformational characteristics, and molecular recognition features that contribute to its biological activity profile. Understanding these fundamental properties is crucial for rational design approaches in drug discovery.

Furthermore, this investigation aims to provide comprehensive coverage of the current research applications involving this compound, with particular emphasis on its role in kinase inhibitor development and other therapeutic areas. The analysis will examine both successful applications and ongoing challenges in translating laboratory discoveries into viable therapeutic candidates.

The investigation will also address the broader implications of pyrrolopyridine chemistry for future drug discovery efforts. This forward-looking perspective will consider emerging opportunities, potential new applications, and methodological developments that may expand the utility of this compound class in pharmaceutical research.

Research Focus Area Current Status Key Compounds Therapeutic Targets
Kinase Inhibitor Development Advanced Clinical Stages TAK-441, Compound 65 Monopolar Spindle 1 Kinase, Hedgehog Pathway
Synthetic Methodology Continuously Evolving Various Brominated Derivatives Not Applicable
Structure-Activity Studies Ongoing Multiple Analog Series Colony Stimulating Factor 1 Receptor, Fibroblast Growth Factor Receptor
Natural Product Synthesis Established Applications Trigonoine B Derivatives Hepatitis B Virus, Human Immunodeficiency Virus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B1523548 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082042-20-3

特性

IUPAC Name

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)7(9)4-11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICNNKVEKVHEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Starting Materials and Key Intermediates

  • 2-Bromo-5-methylpyridine and its derivatives are often used as precursors for the pyrrolo[3,2-c]pyridine framework.
  • Oxidation and nitration steps can functionalize the pyridine ring to facilitate ring closure and substitution.

Representative Synthetic Route

Based on recent literature and synthetic protocols for related pyrrolo[3,2-c]pyridines, the following multi-step method is representative:

Step Reaction Reagents/Conditions Outcome
1 Oxidation of 2-bromo-5-methylpyridine m-Chloroperbenzoic acid (m-CPBA), dichloromethane, 0°C to room temp Formation of 2-bromo-5-methylpyridine N-oxide
2 Nitration Fuming nitric acid, sulfuric acid, 0°C 2-bromo-5-methyl-4-nitropyridine N-oxide
3 Formylation N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF, reflux Key intermediate with formyl group for cyclization
4 Cyclization to pyrrolo[3,2-c]pyridine core Iron powder, acetic acid, reflux Formation of this compound
5 Purification Column chromatography or recrystallization Pure target compound

This route leverages oxidation, nitration, and cyclization to build the fused heterocycle with the desired substitution pattern.

Alternative Approaches

  • Direct Bromination of 4-Methyl-1H-pyrrolo[3,2-c]pyridine: Using brominating agents such as N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) under controlled temperature (0–5°C) can selectively introduce bromine at the 7-position.
  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings can be employed to install the methyl group or bromine substituent on preformed pyrrolo[3,2-c]pyridine cores, offering flexibility in functional group placement.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane (DCM), DMF, Acetic acid Solvent choice affects regioselectivity and yield
Temperature 0°C to reflux depending on step Lower temps favor selective bromination
Catalysts Iron powder (for cyclization), Pd catalysts (for coupling) Iron powder used for reductive cyclization
Brominating Agent N-Bromosuccinimide (NBS) Controlled addition avoids overbromination
Purification Silica gel chromatography, recrystallization Essential for removing side-products

Yields and Purity

  • Reported yields for the overall synthesis range from 60% to 85% depending on the method and scale.
  • Bromination steps typically achieve high regioselectivity with yields above 80% when optimized.
  • Purity is confirmed by NMR, mass spectrometry, and elemental analysis.

Analytical Characterization

Technique Purpose Typical Observations
NMR (1H and 13C) Confirm substitution pattern and ring structure Characteristic chemical shifts for methyl group (~2.5 ppm), aromatic protons, and brominated carbons
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z ~211 (M+H)+
Infrared Spectroscopy (IR) Functional group identification C-H aromatic stretches, absence of OH or NH stretches indicating ring closure
Elemental Analysis Empirical formula confirmation Matches theoretical C, H, N, Br percentages

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Notes
Oxidation-Nitration-Cyclization 2-Bromo-5-methylpyridine m-CPBA, HNO3/H2SO4, Fe/AcOH Multi-step functionalization and ring closure 65–80 Well-established, regioselective
Direct Bromination 4-Methyl-1H-pyrrolo[3,2-c]pyridine NBS, DMF Electrophilic bromination 80–90 Requires careful temperature control
Cross-Coupling 7-Bromo-1H-pyrrolo[3,2-c]pyridine Pd catalyst, methylboronic acid Suzuki coupling 70–85 Versatile for late-stage modifications

Research Findings and Notes

  • The oxidation and nitration steps are critical for activating the pyridine ring towards cyclization into the fused pyrrolo[3,2-c]pyridine system.
  • Iron powder-mediated cyclization is efficient and avoids harsh conditions that could degrade sensitive substituents.
  • Bromination with NBS is the preferred method for introducing the bromine at the 7-position due to its mildness and selectivity.
  • Cross-coupling reactions offer modular routes to diversify the methyl or bromine substituents, facilitating analog synthesis for medicinal chemistry applications.
  • Stability studies recommend storage under inert atmosphere and low temperatures to prevent dehalogenation or degradation.

化学反応の分析

Types of Reactions

7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrrolopyridines can be obtained.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

科学的研究の応用

Medicinal Chemistry Applications

  • Drug Development :
    • 7-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine serves as a scaffold for synthesizing novel therapeutic agents targeting various diseases, particularly cancer and neurological disorders. Its derivatives have shown potential as inhibitors of key enzymes involved in disease pathways .
    • Notably, it has been identified as an inhibitor of CYP1A2, an enzyme implicated in drug metabolism, suggesting its utility in modulating drug interactions and enhancing therapeutic efficacy .
  • Anticancer Activity :
    • Research indicates that derivatives of this compound exhibit significant anticancer properties by inhibiting specific kinases associated with tumor growth. For example, structure-based design studies have optimized compounds that selectively inhibit MPS1, a kinase involved in cell cycle regulation .
    • In vitro studies have demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward healthy cells .
  • Neuroprotective Effects :
    • Pyrrolo[3,2-c]pyridine derivatives are being studied for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound has been explored for its ability to inhibit various enzymes critical in metabolic pathways. It has shown promise as a colchicine-binding site inhibitor, which may lead to novel anti-cancer therapies .
    • Studies have also indicated its interaction with fibroblast growth factor receptors (FGFRs), affecting cellular proliferation and survival pathways .
  • Antiviral and Antimycobacterial Activity :
    • Derivatives of this compound have demonstrated antiviral activity against certain viral strains and antimycobacterial properties against Mycobacterium tuberculosis . These findings suggest potential applications in treating infectious diseases.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityModerate cytotoxicity against ovarian cancer cells with minimal toxicity to healthy cells.
Enzyme InhibitionSignificant inhibition of CYP1A2, impacting drug metabolism.
Neuroprotective EffectsPotential protective effects against neurodegenerative diseases through enzyme modulation.
Antimycobacterial ActivityEffective against M. tuberculosis with MIC values <25 µM for certain derivatives.

作用機序

The mechanism of action of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of downstream targets. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in cell cycle arrest and apoptosis .

類似化合物との比較

7-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 902837-42-7)

  • Key Difference : Lacks the 4-methyl group present in the target compound.
  • However, the methyl group in the target compound may enhance metabolic stability .

3-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 944937-53-5)

  • Key Difference : Bromine at position 3 instead of 5.
  • Impact : Altered electronic distribution due to bromine’s position, which may reduce reactivity in Suzuki coupling reactions compared to the 7-bromo derivative .

6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Key Difference : Pyrrolo[3,2-b]pyridine core (vs. [3,2-c]) and bromine at position 5.
  • Impact : The shifted nitrogen atom in the core modifies electron density, affecting nucleophilic substitution patterns. For example, 4-chloro-pyrrolo[3,2-c]pyridines undergo substitution at position 4, whereas pyrrolo[3,2-b] analogs show different regioselectivity .

Analogs with Different Heterocyclic Cores

Furo[3,2-c]pyridine Derivatives

  • Example : 2-Methylfuro[3,2-c]pyridine in copper(II) complexes.
  • Key Difference : Oxygen atom replaces one nitrogen in the fused ring.
  • Impact : Reduced basicity and altered coordination chemistry. Furo derivatives exhibit antipsychotic activity and metal-binding properties, unlike pyrrolo analogs, which are more commonly explored for anticancer applications .

Chromeno[3,2-c]pyridine Derivatives

  • Example: 1,2,3,4-Tetrahydro-chromeno[3,2-c]pyridin-10-one.
  • Key Difference : Benzopyran moiety fused to pyridine.
  • Impact: Chromeno derivatives show monoamine oxidase (MAO) inhibition, a target less commonly associated with pyrrolo[3,2-c]pyridines. The rigid pyrrolo core may favor tubulin-binding anticancer mechanisms instead .

Substituent Effects on Bioactivity

  • Halogen Position : Bromine at position 7 (as in the target compound) is strategically placed for cross-coupling reactions, enabling the synthesis of derivatives with aryl or alkyl groups. In contrast, 3-bromo analogs are less reactive .
  • Methyl vs. Bulky Groups: The 4-methyl group in the target compound may optimize steric interactions in hydrophobic binding pockets. For example, 6-aryl-pyrrolo[3,2-c]pyridines with trimethoxyphenyl groups exhibit nanomolar IC50 values against cancer cells, suggesting that substituent size and position critically influence potency .

Comparative Data Table

Compound Name Core Structure Substituents Key Biological Activity IC50 (if reported) Reference ID
This compound Pyrrolo[3,2-c]pyridine 7-Br, 4-CH3 Anticancer (inferred) N/A
7-Bromo-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine 7-Br Synthetic intermediate N/A
6-Bromo-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine 6-Br Not reported N/A
4-Chloro-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine 4-Cl Nucleophilic substitution precursor N/A
2-Methylfuro[3,2-c]pyridine Furo[3,2-c]pyridine 2-CH3 Metal coordination, antipsychotic N/A
1,2,3,4-THCP-10-one Chromeno[3,2-c]pyridine Multiple substituents MAO inhibition >10 μM (MAO B)

生物活性

7-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrole ring fused to a pyridine ring, with a bromine atom at position 7 and a methyl group at position 4. This specific substitution pattern contributes to its unique chemical reactivity and biological properties, allowing it to interact with various molecular targets, particularly in the context of cancer treatment and enzyme inhibition .

Enzyme Interaction

This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. This interaction is crucial for understanding its role in cellular signaling pathways . The compound inhibits kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1 cells), and induce apoptosis. Additionally, it influences gene expression and cellular metabolism, showcasing its potential as an anticancer agent .

Cancer Treatment

The ability of this compound to inhibit kinase activity makes it a promising candidate for developing kinase inhibitors used in cancer therapy. Its application in medicinal chemistry has been explored for synthesizing new therapeutic agents targeting various cancers .

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrrolo[3,2-c]pyridine exhibit antimicrobial properties. For instance, certain analogs have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

The mechanism by which this compound exerts its effects involves the disruption of critical signaling pathways through kinase inhibition. This results in altered cellular responses that can lead to reduced tumor growth and enhanced apoptosis in malignancies .

Case Study: Antitumor Activity

In a study evaluating the antitumor effects of this compound on various cancer cell lines, significant reductions in cell viability were observed at low micromolar concentrations. The compound's selectivity for tumor cells over normal cells suggests a favorable therapeutic index for further development .

Data Summary Table

Biological ActivityTarget/EffectReference
Kinase InhibitionFGFRs (FGFR1, FGFR2, FGFR3),
Anticancer ActivityInduces apoptosis in 4T1 cells ,
AntimicrobialActive against S. aureus & E. coli ,
MechanismBinds ATP-binding site,

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions impact yield and purity?

  • Methodology : The synthesis typically involves bromination of a pyrrolopyridine precursor followed by methylation. For bromination, N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., DMF or CH₂Cl₂) is commonly used . Methylation may employ iodomethane or dimethyl sulfate with a base (e.g., NaH) to ensure regioselectivity . Optimizing stoichiometry, reaction time, and solvent polarity is critical to avoid side products like over-brominated derivatives .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns (e.g., bromine at position 7, methyl at position 4). Key signals include downfield shifts for bromine-adjacent protons (~δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 225.04 g/mol) and isotopic patterns (e.g., Br's characteristic M+2 peak) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in complex derivatives .

Q. What are the key reactivity trends of this compound in cross-coupling reactions?

  • Methodology : The bromine atom at position 7 is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids or amines. The methyl group at position 4 is sterically non-hindering, enabling efficient functionalization. Solvent choice (e.g., toluene for thermal stability) and ligand selection (e.g., XPhos for hindered substrates) are critical for yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Discrepancies often arise from varying substitution patterns or assay conditions. Systematic structure-activity relationship (SAR) studies are essential:

  • Compare analogs with halogen (Cl, I) or sulfonyl substitutions at position 7 to assess electronic effects .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities against targets (e.g., kinases) under standardized buffer conditions .
  • Validate cellular assays with knockout models to confirm target specificity .

Q. What computational strategies are effective for predicting the regioselectivity of this compound in electrophilic substitutions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., position 2 or 5) prone to electrophilic attack .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on transition states, especially for polar aprotic solvents like DMF .
  • Validate predictions with experimental data (e.g., LC-MS monitoring of reaction intermediates) .

Q. How can synthetic byproducts (e.g., dihalogenated impurities) be minimized during scale-up of this compound?

  • Methodology :

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor bromination in real time, adjusting NBS feed rates dynamically .
  • Design of Experiments (DoE) : Optimize temperature (≤20°C) and solvent polarity (e.g., CH₂Cl₂ vs. THF) to suppress dihalogenation .
  • Chromatographic Purity : Employ prep-HPLC with C18 columns and isocratic elution (MeCN:H₂O) to isolate the target compound (>95% purity) .

Data Contradiction Analysis

Q. Why do some studies report divergent solubility profiles for this compound in aqueous vs. organic media?

  • Analysis : Contradictions stem from protonation states and pH-dependent solubility. The compound’s pKa (~4.8 for the pyrrole NH) dictates solubility in acidic buffers (e.g., PBS pH 4.5). In neutral organic solvents (e.g., DMSO), the neutral form dominates, reducing aqueous solubility. Standardize solubility assays using shake-flask methods with buffered solutions (pH 1–10) and quantify via UV-Vis at λmax ~270 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。